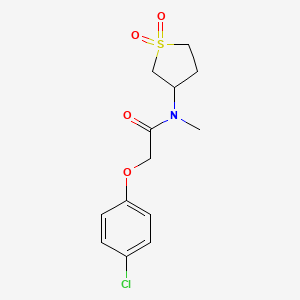

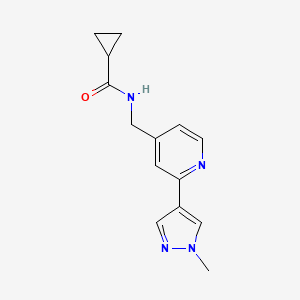

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known by its chemical name, CPOT. It has been found to have various biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.

Scientific Research Applications

Environmental Monitoring and Analysis

Chlorophenoxy compounds, including derivatives similar to 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide, are widely used as herbicides and are of environmental concern due to their potential toxicity. Advanced analytical techniques have been developed to quantify trace levels of such pesticides in water sources. For instance, a highly selective and sensitive method employing High-Performance Liquid Chromatography (HPLC) combined with electrochemical detection has been utilized to determine the concentrations of chlorophenoxy acids, indicating the significance of monitoring these compounds to safeguard drinking water quality (Wintersteiger, Goger, & Krautgartner, 1999).

Degradation and Remediation Studies

Understanding the degradation pathways of chlorophenoxy herbicides is crucial for environmental remediation efforts. Studies on electrochemical degradation methods such as peroxi-coagulation and anodic oxidation have shown promise in breaking down chlorophenoxy herbicides, including compounds related to this compound, into less harmful substances. These methods involve the generation of hydroxyl radicals, which effectively oxidize the pollutants, leading to their mineralization and removal from the environment. Such studies underline the potential of electrochemical treatments in mitigating the environmental impact of chlorophenoxy herbicides (Brillas, Boye, Baños, Calpe, & Garrido, 2003).

Photocatalytic Oxidation Research

Photocatalytic oxidation represents another avenue for addressing the environmental challenges posed by chlorophenoxy compounds. Investigations into the photocatalyzed oxidation of chlorophenols, which share structural similarities with this compound, have revealed insights into the reaction mechanisms and potential for degradation under varying pH conditions. Such research contributes to the development of effective photocatalytic treatments for the remediation of water bodies contaminated with chlorophenoxy herbicides (Tang & Huang, 1995).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-15(11-6-7-20(17,18)9-11)13(16)8-19-12-4-2-10(14)3-5-12/h2-5,11H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTHEJCIYMPFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

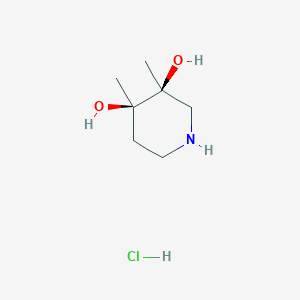

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)

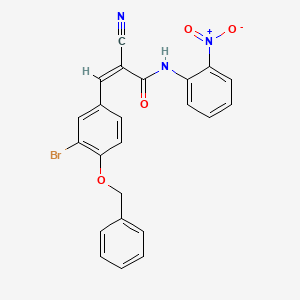

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)

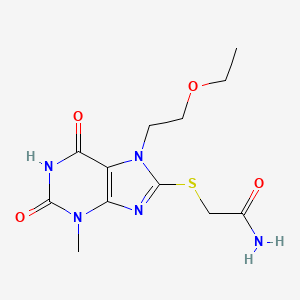

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)

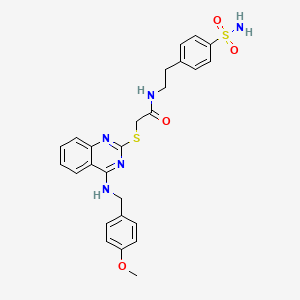

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)